L-beta-Homoleucine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

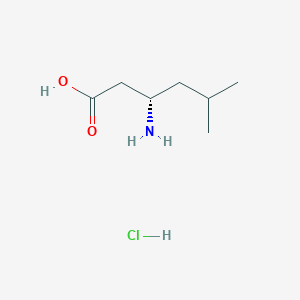

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3S)-3-amino-5-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYPYHWONGEFQ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375812 | |

| Record name | L-beta-Homoleucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96386-92-4 | |

| Record name | L-beta-Homoleucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-beta-Homoleucine Hydrochloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-proteinogenic amino acids, L-beta-homoleucine hydrochloride ((S)-3-amino-5-methylhexanoic acid hydrochloride) emerges as a compound of significant interest for peptide-based drug design and development. As a beta-amino acid, it possesses a unique structural feature—the amino group is attached to the beta-carbon, rather than the alpha-carbon found in proteinogenic amino acids. This seemingly subtle difference imparts profound effects on the conformational preferences and proteolytic stability of peptides into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and applications of this compound, offering valuable insights for researchers navigating the expanding field of peptidomimetics.

Chemical and Physical Properties

This compound is the hydrochloride salt of L-beta-homoleucine. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many laboratory applications.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | [1] |

| Synonyms | L-β-HomoLeu-OH·HCl, (S)-3-Amino-5-methylhexanoic acid hydrochloride, H-β-HomoLeu-OH·HCl | [] |

| CAS Number | 96386-92-4 | [] |

| Molecular Formula | C₇H₁₆ClNO₂ | [3] |

| Molecular Weight | 181.66 g/mol | [3] |

| Appearance | White to off-white or pale brown powder/solid | [] |

| Melting Point | 222-228 °C (for the free amino acid) | [] |

| Solubility | Soluble in water. | [] |

| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in water) | [] |

Structural Analysis

The structure of L-beta-homoleucine is characterized by a hexanoic acid backbone with an amino group at the C3 position and a methyl group at the C5 position. The "L" designation refers to the (S) stereochemistry at the chiral center (C3).

Chemical Structure

Caption: 2D structure of this compound.

Stereochemistry and Conformational Preferences

The stereochemistry at the C3 position is crucial for the biological activity and the conformational behavior of peptides containing this residue. The isobutyl side chain influences the local conformation, which in turn affects the global secondary structure of the peptide. Beta-amino acids are known to induce the formation of stable secondary structures, such as helices (e.g., 14-helix) and sheets, in peptides.[4] This is a key advantage in drug design, as it allows for the creation of peptidomimetics with well-defined three-dimensional structures, which can lead to higher binding affinities and specificities for their biological targets.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), as well as signals for the protons on the hexanoic acid backbone. The proton alpha to the amino group and the protons alpha to the carboxyl group will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum of DL-beta-leucine shows distinct peaks for each of the seven carbon atoms.[5] The carbonyl carbon will be the most downfield signal, followed by the carbon bearing the amino group. The carbons of the isobutyl side chain will have characteristic upfield shifts.[5][6]

-

Mass Spectrometry: The mass spectrum of the free amino acid, L-beta-homoleucine, would show a molecular ion peak corresponding to its molecular weight (145.20 g/mol ).[1][7] Common fragmentation patterns for amino acids include the loss of the carboxyl group (as CO₂) and cleavage of the carbon-carbon bonds in the backbone.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the amine salt (N-H stretching and bending), and the alkyl groups (C-H stretching and bending).

Synthesis of this compound

The asymmetric synthesis of beta-amino acids is a well-established field in organic chemistry, with several robust methods available. A common and effective strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by stereoselective reduction or other modifications.

General Synthetic Approach: Asymmetric Conjugate Addition

A plausible and widely used method for the synthesis of L-beta-homoleucine would involve the following key steps:

Caption: General workflow for the asymmetric synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the α,β-Unsaturated Ester: The synthesis would begin with a suitable α,β-unsaturated ester, such as a derivative of (E)-5-methylhex-2-enoic acid.

-

Asymmetric Conjugate Addition: A chiral lithium amide, for example, derived from (R)-N-benzyl-α-methylbenzylamine, is added to the α,β-unsaturated ester. The stereochemistry of the chiral amine directs the addition to form one diastereomer of the β-amino ester in high excess.

-

Purification: The resulting diastereomeric mixture is purified, typically by chromatography, to isolate the desired diastereomer.

-

Deprotection: The benzyl and α-methylbenzyl protecting groups on the nitrogen are removed. A common method for this is catalytic hydrogenolysis.

-

Hydrolysis (if necessary): If the starting material was an ester, it is hydrolyzed to the carboxylic acid.

-

Salt Formation: The resulting L-beta-homoleucine free amino acid is then treated with hydrochloric acid to form the stable hydrochloride salt.

-

Isolation and Purification: The final product, this compound, is isolated, typically by crystallization, and purified to the desired level.

This approach offers a high degree of stereocontrol and is a well-documented strategy for accessing a wide variety of chiral β-amino acids.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in several areas of research and development:

-

Peptide and Peptidomimetic Synthesis: The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics. Its incorporation can lead to:

-

Enhanced Proteolytic Stability: The altered backbone structure of β-amino acid-containing peptides makes them resistant to degradation by proteases, which is a major challenge for the therapeutic use of natural peptides.

-

Defined Secondary Structures: As mentioned earlier, β-amino acids can induce stable helical and sheet structures in peptides.[4] This allows for the rational design of peptidomimetics that can mimic the bioactive conformations of natural peptides and proteins.

-

-

Drug Discovery: The improved stability and structural properties of β-peptides make them attractive candidates for the development of new therapeutic agents. They are being explored for a wide range of applications, including antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.

-

Neuroscience Research: Given its structural similarity to neurotransmitters, L-beta-homoleucine and its derivatives may be of interest in neuroscience research for studying receptor binding and transport processes.

Safety and Handling

While detailed toxicology data for this compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the design and synthesis of novel peptides and peptidomimetics. Its ability to confer enhanced proteolytic stability and induce well-defined secondary structures makes it a powerful tool for overcoming some of the key limitations of natural peptide-based therapeutics. As research in the field of peptidomimetics continues to advance, the demand for and applications of unique building blocks like this compound are expected to grow, paving the way for the development of next-generation peptide drugs with improved efficacy and pharmacokinetic profiles.

References

- 1. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-beta-homoisoleucine-HCl | C7H16ClNO2 | CID 2761520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bmse000466 DL-beta-leucine at BMRB [bmrb.io]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003640) [hmdb.ca]

- 7. DL-beta-Homoleucine | C7H15NO2 | CID 2733735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

The Strategic Incorporation of β-Homo Amino Acids: A Technical Guide to Enhancing Peptide Therapeutics

Abstract

The therapeutic potential of peptides is often curtailed by their inherent metabolic instability and conformational flexibility. A key strategy to overcome these limitations is the incorporation of non-natural amino acids. This technical guide provides an in-depth exploration of β-homo amino acids, synthetic analogs of proteinogenic amino acids, and their profound biological significance in the realm of drug development. We will dissect the structural nuances of β-homo amino acids, their impact on peptide conformation and proteolytic resistance, and the strategic considerations for their inclusion in therapeutic peptides. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of β-homo amino acids to design next-generation peptide-based therapeutics with enhanced pharmacological profiles.

Introduction: The Challenge of Peptide Therapeutics and the Rise of Non-Natural Amino Acids

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and a lack of stable secondary structure, which can lead to poor receptor affinity and bioavailability. To address these challenges, medicinal chemists have turned to the incorporation of non-natural amino acids. Among these, β-homo amino acids have emerged as a powerful tool for modulating the physicochemical properties of peptides.

This guide will provide a comprehensive overview of the biological significance of β-homo amino acids, focusing on their synthetic nature and their application in enhancing the therapeutic potential of peptides. We will delve into the structural basis for their effects, provide insights into their synthesis and incorporation into peptide chains, and discuss case studies that highlight their transformative impact on drug design.

Decoding the Structure: β-Amino vs. β-Homo Amino Acids

A clear understanding of the structural distinctions between β-amino acids and their "homo" counterparts is crucial for their effective application.

-

β-Amino Acids: In contrast to the α-amino acids that constitute natural proteins, β-amino acids possess an amino group attached to the β-carbon (the third carbon from the carboxyl group). While rare, some β-amino acids, such as β-alanine, are found in nature.[1]

-

β-Homo Amino Acids: These are synthetic analogs of standard α-amino acids where the carbon skeleton has been extended by the insertion of a methylene group between the α-carbon and the carboxyl group.[2][3] This seemingly minor modification has profound implications for the peptide backbone, as we will explore. The nomenclature can sometimes be ambiguous; for instance, β-leucine can also be referred to as β-homovaline.[1]

The key distinction lies in this additional methylene group, which imparts greater conformational flexibility and steric hindrance, forming the basis for the enhanced properties of peptides containing them.

Caption: Structural comparison of α-amino, β-amino, and β-homo amino acids.

Natural Occurrence and Biosynthesis: A Synthetic Reality

A pivotal point to understand is that β-homo amino acids are not found in nature . Their existence is a product of synthetic chemistry. While some β-amino acids are natural products, often found as components of secondary metabolites in bacteria, fungi, and plants, there are no known natural biosynthetic pathways for β-homo amino acids.[4] This synthetic origin gives researchers complete control over their structure, allowing for the design of novel side chains and stereochemistries to fine-tune the properties of peptides.

The absence of natural counterparts means that their biological significance is entirely derived from their application as building blocks in synthetic peptides.

The Pharmacological Imperative: Why Incorporate β-Homo Amino Acids?

The decision to incorporate a β-homo amino acid into a peptide sequence is driven by the desire to overcome the inherent liabilities of natural peptides. The primary advantages can be categorized as follows:

4.1. Enhanced Metabolic Stability:

The most significant advantage of incorporating β-homo amino acids is the increased resistance to enzymatic degradation.[2][3] The altered backbone stereochemistry and increased steric hindrance prevent recognition and cleavage by proteases, leading to a longer biological half-life.

4.2. Modulation of Peptide Conformation:

The additional methylene group in the backbone of β-homo amino acids introduces a greater degree of conformational flexibility. However, this flexibility can be strategically harnessed to induce specific and stable secondary structures, such as helices and turns.[5] This is critical for mimicking the bioactive conformation of a natural peptide ligand and enhancing its binding affinity to its target receptor.

4.3. Improved Pharmacological Profiles:

The culmination of enhanced stability and conformational control often translates to a superior pharmacological profile. This can manifest as:

-

Increased Potency: By locking the peptide into its bioactive conformation, the affinity for the target can be significantly increased.[2]

-

Enhanced Selectivity: A more defined structure can lead to more specific interactions with the intended target, reducing off-target effects.[2]

-

Reduced Toxicity: Improved selectivity and stability can contribute to a better overall safety profile.[2]

Table 1: Impact of β-Homo Amino Acid Incorporation on Peptide Properties

| Property | Effect of β-Homo Amino Acid Incorporation | Rationale |

| Metabolic Stability | Significantly Increased | Steric hindrance and altered backbone conformation prevent protease recognition and cleavage. |

| Biological Half-life | Extended | A direct consequence of increased metabolic stability. |

| Conformational Rigidity | Can be increased or decreased | Strategic placement can induce stable secondary structures (e.g., helices, turns) or introduce flexible linkers. |

| Receptor Binding Affinity | Often Increased | Stabilization of the bioactive conformation leads to a more favorable interaction with the target. |

| Selectivity | Can be Improved | A more defined three-dimensional structure can enhance specific interactions with the target receptor over others. |

The Synthetic Workflow: From Monomer Synthesis to Peptide Elongation

As β-homo amino acids are not commercially available in the same diversity as their α-amino acid counterparts, their synthesis is a critical first step.

5.1. Synthesis of β-Homo Amino Acid Monomers:

Various synthetic routes to β-homo amino acids have been developed. A common approach involves the Arndt-Eistert homologation of an α-amino acid. This two-step procedure involves the conversion of an N-protected α-amino acid to a diazoketone, followed by a Wolff rearrangement to yield the corresponding β-homo amino acid. Other methods include asymmetric Mannich reactions and Michael additions.

5.2. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS):

Once the desired β-homo amino acid monomer is synthesized and appropriately protected (typically with Fmoc or Boc protecting groups), it can be incorporated into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[3][6]

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: A Generalized Approach to SPPS with β-Homo Amino Acids

-

Resin Preparation: Swell the appropriate solid support (e.g., Wang resin, Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Coupling of the β-Homo Amino Acid: Dissolve the Fmoc-protected β-homo amino acid and a coupling agent (e.g., HATU) in DMF and add it to the resin. Allow the reaction to proceed to completion.

-

Washing: Repeat the washing step with DMF.

-

Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Case Studies and Applications

The strategic incorporation of β-homo amino acids has proven successful in a variety of therapeutic areas. For instance, in the development of enzyme inhibitors, the introduction of a β-homo amino acid can lead to peptides with a high affinity for their target enzyme but are resistant to proteolytic degradation.[] Similarly, in the design of receptor agonists and antagonists, the conformational constraints imposed by β-homo amino acids can lead to highly potent and selective ligands.

Future Perspectives and Conclusion

The use of β-homo amino acids in peptide drug design is a testament to the power of synthetic chemistry to overcome the limitations of nature. As our understanding of structure-activity relationships deepens and synthetic methodologies become more sophisticated, we can expect to see the development of even more complex and effective peptide therapeutics incorporating these and other non-natural amino acids. The ability to precisely tailor the properties of peptides at the molecular level opens up new avenues for treating a wide range of diseases. This guide has provided a foundational understanding of the biological significance of β-homo amino acids, empowering researchers to strategically employ these valuable tools in their drug discovery endeavors.

References

A Technical Guide to L-β-Homoleucine Hydrochloride: Synthesis, Characterization, and Application in Modern Peptide Chemistry

This document provides an in-depth technical overview of L-β-Homoleucine hydrochloride (CAS No. 96386-92-4), a non-proteinogenic β-amino acid derivative. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple datasheet to offer field-proven insights into its synthesis, analytical characterization, and strategic implementation in peptide science. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Introduction: The Strategic Value of β-Amino Acids in Peptidomimetics

Native peptides, while central to biological function, often face significant limitations as therapeutic agents due to their conformational flexibility and susceptibility to proteolytic degradation. The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design aimed at overcoming these hurdles.[1] L-β-Homoleucine, as a β-amino acid, introduces an additional methylene group into the peptide backbone compared to its α-analog, L-Leucine.[2] This seemingly minor alteration has profound structural and functional consequences.

The extended backbone fundamentally alters local conformation, enabling the formation of unique and stable secondary structures, such as 14-helices and various β-turns, that are inaccessible to α-peptides.[1][3] This structural rigidity can pre-organize a peptide into a bioactive conformation, enhancing binding affinity to therapeutic targets. Crucially, the modified backbone renders peptides containing β-amino acids highly resistant to degradation by common proteases, significantly improving their pharmacokinetic profiles.[1][4] L-β-Homoleucine, with its isobutyl side chain, serves as a valuable building block for probing hydrophobic interactions within these stabilized structures, making it a key tool in drug discovery and protein engineering.[5][6]

Physicochemical and Structural Characteristics

L-β-Homoleucine hydrochloride is typically supplied as a white to off-white crystalline powder with good solubility in water, a property enhanced by the hydrochloride salt form.[7] This solubility is advantageous for its use in aqueous buffer systems for biochemical assays and for solution-phase peptide synthesis.

| Property | Value | Source |

| CAS Number | 96386-92-4 | [5][7][8] |

| Molecular Formula | C₇H₁₆ClNO₂ | [7][8] |

| Molecular Weight | 181.66 g/mol | [5][8] |

| Synonyms | (S)-3-Amino-5-methylhexanoic acid hydrochloride, H-β-HoLeu-OH·HCl | [5][7][8] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥98.0% (Typical) | [8][9] |

| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in water) | [5] |

| Storage | Sealed in dry conditions, 0-8°C | [5][10] |

| SMILES | CC(C)C--INVALID-LINK--N.Cl | [7] |

| InChI Key | NXVYPYHWONGEFQ-RGMNGODLSA-N | [9] |

Synthesis of L-β-Homoleucine Hydrochloride: A Practical Approach

The most reliable and widely adopted method for synthesizing β³-amino acids like L-β-Homoleucine is the Arndt-Eistert homologation of the corresponding N-protected α-amino acid.[11][12][13] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene group, effectively converting an α-amino acid into its β-homolog while preserving stereochemistry.[12][14]

Rationale for the Arndt-Eistert Approach

The Arndt-Eistert synthesis is favored for several reasons:

-

Stereochemical Retention: The key step, a Wolff rearrangement, proceeds with retention of configuration at the chiral center, which is critical for producing enantiomerically pure L-β-Homoleucine from L-Leucine.[14]

-

High Purity: The intermediate α-diazoketones are often stable and can be isolated, allowing for purification before the final rearrangement, leading to a cleaner product.[13]

-

Versatility: The ketene intermediate formed during the Wolff rearrangement can be trapped with various nucleophiles (water for the acid, alcohols for esters, amines for amides), making the method adaptable.[13]

Experimental Workflow: Synthesis from N-Fmoc-L-Leucine

The following protocol details the synthesis starting from commercially available N-Fmoc-L-Leucine. The Fmoc protecting group is chosen for its stability during the initial steps and its clean removal under basic conditions, which are orthogonal to the acidic conditions used later.

Caption: Workflow for the synthesis of L-β-Homoleucine HCl.

Step-by-Step Synthesis Protocol

Step 1: Acid Chloride Formation

-

Suspend N-Fmoc-L-Leucine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise. Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides with volatile byproducts (CO, CO₂, HCl), simplifying workup.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude N-Fmoc-L-Leucyl chloride, which is used immediately in the next step.

Step 2: α-Diazoketone Formation Safety Precaution: Diazomethane and its precursors are toxic and explosive. This step must be performed by trained personnel in a well-ventilated fume hood with appropriate safety shielding.

-

Dissolve the crude acid chloride in anhydrous THF/acetonitrile (1:1).

-

Cool the solution to 0°C.

-

Slowly add a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.0 eq) until a persistent yellow color indicates a slight excess. Causality: Trimethylsilyldiazomethane is a safer, commercially available alternative to gaseous diazomethane.[13]

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 10-12 hours.

-

Quench excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

-

The solvent is removed in vacuo to yield the crude α-diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

-

Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 ratio).

-

Add silver(I) benzoate (0.1-0.2 eq) as a catalyst. Causality: Silver catalysts facilitate the Wolff rearrangement at lower temperatures, minimizing side reactions.[13][14]

-

Heat the mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the diazoketone.

-

After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure.

-

Purify the resulting N-Fmoc-L-β-Homoleucine by flash column chromatography.

Step 4: Deprotection and Salt Formation

-

Dissolve the purified N-Fmoc-L-β-Homoleucine in N,N-dimethylformamide (DMF).

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under high vacuum.

-

Dissolve the residue in a minimal amount of 1,4-dioxane and add a solution of HCl in dioxane (e.g., 4M) until the solution is acidic.

-

Induce precipitation by adding diethyl ether. Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield L-β-Homoleucine hydrochloride as a pure, white solid.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The following protocols are designed as a self-validating system, where data from orthogonal techniques (NMR, MS, HPLC) corroborate each other.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Modern HPLC methods utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns allow for the analysis of polar compounds like amino acids without the need for derivatization, which simplifies sample preparation and avoids potential side reactions.[15][16][17]

Protocol: Derivatization-Free HPLC-UV

-

Column: HILIC column (e.g., Silica-based, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.85 with H₃PO₄.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic, 25:75 (A:B). Causality: The high organic content allows for retention of the polar amino acid on the HILIC stationary phase.[16]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV at 210 nm. Causality: This wavelength allows for the detection of the carboxylic acid chromophore without derivatization.

-

Sample Preparation: Dissolve 1 mg of L-β-Homoleucine HCl in 1 mL of mobile phase.

-

Expected Outcome: A single, sharp peak with a retention time characteristic of a polar, small molecule, confirming >98% purity. The absence of a peak corresponding to L-Leucine validates the completion of the homologation.

Mass Spectrometry (MS) for Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. Tandem MS (MS/MS) provides structural confirmation through characteristic fragmentation patterns.

Protocol: LC-MS/MS Analysis

-

Ionization Mode: Positive ESI.

-

MS1 Scan: Scan for the protonated molecule [M+H]⁺.

-

Expected MS1 Result: A prominent ion at m/z 146.12. Calculation: C₇H₁₅NO₂ (145.20) + H⁺ (1.01) = 146.21 (monoisotopic mass 145.11 + 1.01 = 146.12).

-

MS2 Fragmentation (Collision-Induced Dissociation of m/z 146.12):

-

Primary Fragment: Loss of the carboxylic acid group (HCOOH, 46 Da) resulting in a fragment at m/z 100.12. This is a characteristic fragmentation for amino acids.[18]

-

Secondary Fragment: Loss of the amino group and adjacent carbons.

-

Caption: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. The predicted chemical shifts below are based on the known structure and comparison with similar molecules like Leucine.[19]

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Hδ (2x CH₃) | ~0.90 | d | 6H | Diastereotopic methyls split by Hγ |

| Hγ (CH) | ~1.70 | m | 1H | Isobutyl methine proton |

| Hβ (CH₂) | ~1.30-1.50 | m | 2H | Methylene adjacent to isobutyl group |

| Hα (CH₂) | ~2.40-2.60 | m | 2H | Methylene adjacent to carboxyl group |

| H₃ (CH-N) | ~3.20-3.40 | m | 1H | Methine proton attached to the amine |

Self-Validation: The integration values must correspond to the number of protons. The key differentiating signals from L-Leucine are the two distinct methylene groups (Hα and Hβ) and the downfield shift of the proton attached to the nitrogen (H₃), confirming the β-amino acid structure.

Applications in Peptide Synthesis and Drug Design

The primary utility of L-β-Homoleucine HCl is as a building block in Solid Phase Peptide Synthesis (SPPS).[20][21] It is typically used in its N-Fmoc protected form (Fmoc-L-β-HoLeu-OH).

Workflow for Incorporating L-β-Homoleucine into a Peptide Sequence via SPPS

Caption: Standard Fmoc-SPPS cycle for β-amino acid incorporation.

Key Considerations for Application

-

Disruption of α-Helices and β-Sheets: A single β-amino acid insertion can act as a "helix breaker" or disrupt the hydrogen bonding pattern of a native β-sheet. This property is exploited to design turn mimics or to destabilize pathogenic protein aggregates.[22]

-

Formation of Novel Secondary Structures: When used in sequence, β-amino acids can form their own stable secondary structures, most notably the 14-helix, which provides a rigid scaffold for presenting side chains in a precise three-dimensional arrangement.[3]

-

Enhancing Proteolytic Stability: The altered peptide backbone is not recognized by endogenous proteases, dramatically increasing the in-vivo half-life of the resulting peptide, a critical attribute for therapeutic candidates.[1][4]

-

Modulating Hydrophobicity: The isobutyl side chain of L-β-Homoleucine allows for systematic studies of hydrophobic interactions at specific positions within a peptidomimetic scaffold, aiding in the optimization of receptor binding or membrane interaction.[23]

Conclusion

L-β-Homoleucine hydrochloride is more than a mere structural variant of L-Leucine; it is a sophisticated molecular tool for the rational design of advanced peptidomimetics. Its synthesis via Arndt-Eistert homologation is a robust and stereospecific process. Its identity and purity can be rigorously confirmed using a suite of modern, derivatization-free analytical techniques. For the drug development professional, the incorporation of L-β-Homoleucine provides a validated strategy to impart conformational stability and proteolytic resistance, transforming transient peptide ligands into viable therapeutic leads. This guide provides the foundational knowledge and practical protocols necessary to confidently utilize this versatile building block in pioneering research.

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide mimic for influenza vaccination using nonnatural combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First synthesis of a beta(2)-homoamino acid by enantioselective catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Arndt-Eistert Synthesis [organic-chemistry.org]

- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 15. [PDF] Determination of amino acid without derivatization by using HPLC - HILIC column | Semantic Scholar [semanticscholar.org]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000557) [hmdb.ca]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 22. mdpi.com [mdpi.com]

- 23. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Incorporation of L-beta-Homoleucine for Enhanced Peptide Stability and Therapeutic Efficacy

Abstract

The therapeutic potential of peptides is often undermined by their inherent instability, primarily their susceptibility to proteolytic degradation in vivo. This technical guide provides an in-depth analysis of a powerful strategy to overcome this limitation: the incorporation of non-natural beta-amino acids, with a specific focus on L-beta-homoleucine. We will explore the structural basis for the enhanced stability conferred by this modification, detail the experimental methodologies for its validation, and present a clear, data-driven case for its application in modern drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to engineer next-generation peptide therapeutics with superior pharmacokinetic profiles.

The Challenge: Inherent Instability in Peptide Therapeutics

Peptides represent a highly attractive class of therapeutics due to their high specificity, potency, and low off-target toxicity. However, their progression from bench to bedside is frequently hampered by a critical flaw: a short in vivo half-life.[1] This instability is primarily due to two factors:

-

Enzymatic Degradation: The peptide backbone is readily recognized and cleaved by a vast array of endogenous proteases and peptidases.[1][2] These enzymes, which are ubiquitous in plasma and tissues, typically bind to their substrates in an extended conformation and hydrolyze the peptide bonds.[3]

-

Rapid Clearance: The small size of most therapeutic peptides leads to rapid elimination through renal filtration.[1]

Strategies to mitigate these issues are paramount. While methods like PEGylation or fusion to larger proteins can address renal clearance, tackling enzymatic degradation requires modification at the molecular level.[1]

The Solution: Backbone Modification with β-Amino Acids

A highly effective strategy to confer proteolytic resistance is the introduction of β-amino acids into the peptide sequence.[4][5][6] Unlike their natural α-amino acid counterparts where the amino group is attached to the α-carbon, β-amino acids have an additional carbon atom in their backbone, with the amino group attached to the β-carbon.[5]

This seemingly subtle change has profound structural and functional consequences:

-

Disruption of Protease Recognition: The altered backbone geometry of a β-amino acid residue is unnatural. Proteases, which are highly stereospecific, often fail to recognize or effectively bind to peptide bonds involving a β-amino acid, thereby preventing cleavage.[5][6][7] This makes peptides containing these residues significantly more resistant to degradation.[8]

-

Induction of Stable Secondary Structures: The longer backbone of β-amino acids encourages the formation of unique and highly stable secondary structures, such as various types of helices (e.g., 12-helix, 14-helix) and sheets.[5][7] These well-defined, folded conformations can mask potential protease cleavage sites that would otherwise be exposed in a more flexible, linear α-peptide.[3]

Focus on L-beta-Homoleucine (H-β-hLeu-OH)

Among the diverse family of β-amino acids, L-beta-homoleucine ((3S)-3-amino-5-methylhexanoic acid) is a particularly valuable building block.[][10] It is the β-homolog of the natural proteinogenic amino acid L-leucine. Its isobutyl side chain provides hydrophobicity which can be critical for receptor interaction and stabilizing helical structures through hydrophobic interactions.[11]

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid | [] |

| CAS Number | 22818-43-5 | [10] |

| Molecular Formula | C7H15NO2 | [] |

| Molecular Weight | 145.20 g/mol | [] |

| Appearance | White to Yellow Solid | [] |

| Canonical SMILES | CC(C)C--INVALID-LINK--N | [10] |

Table 1: Physicochemical Properties of L-beta-Homoleucine.

Mechanism of Stability Enhancement: A Structural Perspective

The stabilizing effect of incorporating L-beta-homoleucine is twofold, stemming from both local and global conformational changes.

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Beta-peptide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 10. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 11. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Metabolic Fate of L-β-Homoleucine Containing Peptides

Abstract

The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone strategy for overcoming their inherent limitations, primarily their rapid in vivo degradation by proteases. L-β-homoleucine, a β-amino acid analogue of the natural L-leucine, offers a compelling structural modification to enhance peptide stability and, consequently, therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the metabolic fate of peptides containing L-β-homoleucine. We will delve into the principles of β-peptide stability, detail robust experimental protocols for assessing metabolic pathways, and discuss the analytical methodologies required for metabolite identification and quantification. The causality behind experimental choices is elucidated to empower researchers with the ability to design and execute self-validating studies, ensuring the generation of reliable and translatable data for preclinical and clinical development.

Introduction: The Rationale for L-β-Homoleucine in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability, limiting their oral bioavailability and in vivo half-life.[1] The primary route of degradation is enzymatic hydrolysis by proteases, which are ubiquitous in biological systems.[1] The introduction of non-natural amino acids is a proven strategy to mitigate this issue.[2][3]

L-β-homoleucine (3-amino-5-methylhexanoic acid) is a homologated version of L-leucine, with an additional methylene group in its backbone.[4] This seemingly subtle change has profound implications for the peptide's structure and its interaction with proteases.

The Structural Advantage of β-Amino Acids

The defining feature of β-amino acids is the presence of two carbon atoms (α and β) between the amino and carboxyl groups, in contrast to the single α-carbon in natural α-amino acids.[5][6] This extended backbone fundamentally alters the peptide's conformation and renders it a poor substrate for proteases that have evolved to recognize and cleave the α-peptide bond.[5][7][8] Peptides composed entirely of β-amino acids (β-peptides) are exceptionally stable against proteolytic degradation.[5][6] Even the incorporation of a single β-amino acid into an α-peptide sequence can significantly enhance its resistance to enzymatic cleavage.[9]

L-β-homoleucine, with its isobutyl side chain, mimics the hydrophobicity and steric bulk of leucine, a common residue in bioactive peptides, while conferring the inherent proteolytic resistance of a β-amino acid.[4]

Core Principles of Metabolic Fate Investigation

A thorough investigation into the metabolic fate of an L-β-homoleucine containing peptide requires a multi-faceted approach. The key areas of inquiry are:

-

Proteolytic Stability: Assessing the peptide's resistance to degradation by various proteases and in different biological matrices.

-

Metabolite Identification: Identifying the products of any enzymatic or chemical degradation.

-

Cellular Uptake and Transport: Determining if and how the peptide and its metabolites enter cells.

-

Pharmacokinetics and Biodistribution: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in vivo.

-

Potential for Toxicity: Evaluating the safety profile of the parent peptide and any identified metabolites.

Experimental Protocols for Metabolic Fate Analysis

The following sections provide detailed, step-by-step methodologies for key experiments. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

In Vitro Proteolytic Stability Assays

Objective: To quantify the stability of the L-β-homoleucine containing peptide in the presence of specific proteases and in complex biological fluids like plasma and serum.

Rationale: These assays provide a rapid and cost-effective initial assessment of the peptide's susceptibility to degradation. Comparing stability in the presence of different proteases can offer insights into the types of enzymes that might be responsible for any observed degradation.

Protocol: Plasma Stability Assay

-

Preparation of Plasma:

-

Obtain fresh whole blood from the species of interest (e.g., human, mouse, rat) in tubes containing an anticoagulant (e.g., K2EDTA, heparin).

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma (supernatant).

-

Carefully collect the plasma and store it on ice for immediate use or at -80°C for long-term storage.

-

-

Incubation:

-

Pre-warm the plasma to 37°C in a water bath.

-

Prepare a stock solution of the test peptide in a suitable vehicle (e.g., water, DMSO). The final concentration of the vehicle in the plasma should be low (<1%) to avoid protein precipitation.

-

Spike the test peptide into the pre-warmed plasma to a final concentration of, for example, 10 µM.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

-

Quenching and Protein Precipitation:

-

Immediately add the aliquot to a tube containing a quenching solution, typically 3 volumes of ice-cold acetonitrile containing an internal standard. The internal standard is a compound with similar analytical properties to the test peptide but a different mass, used for normalization.

-

Vortex vigorously for 30 seconds to precipitate the plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the peptide and any metabolites.

-

Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of remaining parent peptide against time.

-

Calculate the half-life (t½) of the peptide in plasma.

-

Table 1: Example Data from a Plasma Stability Assay

| Time (minutes) | Parent Peptide Remaining (%) |

| 0 | 100 |

| 15 | 98.2 |

| 30 | 95.7 |

| 60 | 92.1 |

| 120 | 85.4 |

| 240 | 73.9 |

Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To identify the chemical structures of any degradation products of the L-β-homoleucine containing peptide.

Rationale: Understanding the metabolic pathways is crucial for assessing the safety and efficacy of the drug candidate. Identifying cleavage sites can inform future peptide design to further enhance stability.

Protocol: In Vitro Metabolite Identification in Liver Microsomes

-

Incubation with Liver Microsomes:

-

Liver microsomes contain a high concentration of drug-metabolizing enzymes.

-

Prepare an incubation mixture containing the test peptide, liver microsomes (e.g., human, rat), and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Run a control incubation without the NADPH-regenerating system to distinguish between enzymatic and non-enzymatic degradation.[10]

-

-

Sample Preparation:

-

Quench the reaction with ice-cold acetonitrile.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).

-

-

Data Analysis:

-

Use specialized software to search for potential metabolites by comparing the full scan MS data from the test and control samples.

-

Look for predicted mass shifts corresponding to common metabolic transformations (e.g., hydrolysis, oxidation).

-

Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm their identity.

-

dot

Caption: Workflow for Investigating Peptide Metabolic Fate.

Cellular Uptake and Transport Studies

Objective: To determine if the L-β-homoleucine containing peptide can enter cells and to elucidate the mechanism of transport.

Rationale: For peptides targeting intracellular components, cellular uptake is a prerequisite for biological activity. Understanding the transport mechanism can inform strategies to enhance intracellular delivery.

Protocol: In Vitro Cellular Uptake in a Relevant Cell Line

-

Cell Culture:

-

Culture a relevant cell line (e.g., a cancer cell line if the peptide is an anti-cancer agent) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

-

Peptide Labeling (Optional but Recommended):

-

For easier detection and visualization, the peptide can be labeled with a fluorescent tag (e.g., FITC, Alexa Fluor).

-

-

Incubation:

-

Treat the cells with the labeled or unlabeled peptide at a specific concentration.

-

Incubate for various time points at 37°C.

-

To investigate the transport mechanism, perform parallel experiments at 4°C (to inhibit active transport) or in the presence of known transport inhibitors.

-

-

Analysis:

-

Fluorescence Microscopy: If using a labeled peptide, wash the cells to remove extracellular peptide and visualize the intracellular fluorescence using a fluorescence microscope.[11]

-

LC-MS: If using an unlabeled peptide, wash the cells, lyse them, and quantify the intracellular peptide concentration by LC-MS.

-

dot

Caption: Potential Cellular Uptake Mechanisms for Peptides.

Analytical Techniques for Metabolite Detection

The choice of analytical technique is critical for obtaining accurate and reliable data.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for peptide and metabolite quantification and identification due to its high sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of small, volatile metabolites, often requiring derivatization.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about metabolites without the need for standards, but it is less sensitive than MS.

In Vivo Pharmacokinetic and Biodistribution Studies

Objective: To understand the ADME properties of the peptide in a living organism.

Rationale: In vivo studies are essential to bridge the gap between in vitro findings and the potential clinical performance of the peptide.

Protocol: Abridged In Vivo PK Study in Rodents

-

Animal Dosing: Administer the peptide to a cohort of animals (e.g., mice, rats) via the intended clinical route (e.g., intravenous, subcutaneous, oral).

-

Sample Collection: At predetermined time points, collect blood samples. Urine and feces can also be collected to assess excretion pathways.

-

Sample Analysis: Process the blood to obtain plasma and quantify the peptide concentration using a validated LC-MS method.

-

Pharmacokinetic Modeling: Use specialized software to calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Potential Toxicity Assessment

While L-β-homoleucine is an amino acid analogue, it is still a non-natural compound, and its safety profile, as well as that of its metabolites, must be evaluated.

-

In Vitro Cytotoxicity Assays: Assess the toxicity of the peptide and its major metabolites in various cell lines.

-

In Vivo Toxicology Studies: Conduct formal toxicology studies in animals to identify any potential adverse effects.

A review of the Material Safety Data Sheet (MSDS) for related compounds, such as N-Boc-L-beta-homoleucine, can provide initial handling and safety information, although it does not replace formal toxicological assessment.[14]

Conclusion and Future Directions

The incorporation of L-β-homoleucine into peptides is a promising strategy for enhancing their metabolic stability and therapeutic potential. A systematic and rigorous investigation of their metabolic fate is paramount for successful drug development. The experimental and analytical frameworks presented in this guide provide a robust starting point for researchers in this exciting field. Future work should focus on elucidating the specific transporters involved in β-peptide uptake and developing predictive models for the metabolism of peptides containing non-natural amino acids. By understanding and overcoming the metabolic hurdles, we can unlock the full potential of peptide-based therapeutics.

References

- 1. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 5. Beta-peptide - Wikipedia [en.wikipedia.org]

- 6. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cellular uptake studies with beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves [mdpi.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Physicochemical Characteristics of L-beta-Homoleucine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

L-beta-Homoleucine hydrochloride, a non-proteinogenic β-amino acid, is a molecule of significant interest in peptidomimetics, drug discovery, and neuroscience research. Its structural uniqueness, conferred by the β-amino group and the isobutyl side chain, imparts novel conformational properties and metabolic stability to peptides and other bioactive molecules. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both foundational data and field-proven insights into its analysis and handling. We will delve into its structural and physical properties, spectroscopic signature, and the analytical methodologies crucial for its characterization, ensuring scientific integrity through validated protocols and authoritative references.

Introduction: The Significance of this compound in Modern Research

The exploration of non-natural amino acids has opened new frontiers in the design of therapeutic peptides and small molecules. Unlike their α-amino acid counterparts, β-amino acids introduce a longer carbon backbone, leading to distinct secondary structures and resistance to enzymatic degradation. L-beta-Homoleucine, with its isobutyl side chain, is a particularly valuable building block for creating peptides with enhanced stability and unique folding patterns[1]. The hydrochloride salt form enhances its solubility in aqueous media and improves its handling characteristics, making it a preferred form for many research and development applications[1].

This guide is structured to provide a holistic understanding of this compound, moving from its fundamental properties to the practical aspects of its characterization.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, stability, and suitability for various applications.

Chemical Structure and Identification

-

IUPAC Name: (3S)-3-amino-5-methylhexanoic acid hydrochloride[2]

-

Common Synonyms: L-β-Homoleucine HCl, (S)-3-amino-5-methylhexanoic acid hydrochloride

-

Molecular Formula: C₇H₁₆ClNO₂[4]

-

Molecular Weight: 181.66 g/mol [4]

The structure of L-beta-Homoleucine features a chiral center at the C3 carbon, with the amino group in the (S)-configuration. The hydrochloride salt is formed by the protonation of the amino group.

Figure 1: Chemical structure of this compound.

Physical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and formulation.

| Property | Value | Source(s) |

| Appearance | White to pale brown powder | [3] |

| Melting Point | 222-224 °C (for the free amino acid) | [2] |

| Boiling Point | 249.1 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 104.5 °C (Predicted) | |

| Optical Rotation | [α]²⁰/D = +16.0° ± 1° (c=1 in water) |

Note on Melting Point: The provided melting point is for the free L-beta-Homoleucine. The hydrochloride salt is expected to have a different, likely higher, melting point due to its ionic character. Researchers should determine the melting point of the hydrochloride salt experimentally for their specific batch.

Solubility Characteristics

Solubility is a critical parameter for any compound intended for biological or chemical applications. This compound's salt form generally enhances its aqueous solubility compared to the free amino acid.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [5] |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Acetone | Soluble | [3] |

Expert Insight: While qualitatively described as soluble in many organic solvents, the polarity of this compound suggests that its solubility will be highest in polar protic solvents like water and lower alcohols. For quantitative applications, it is crucial to experimentally determine the solubility in the specific solvent system to be used. The solubility of amino acids in aqueous-organic mixtures can be complex and non-linear[6].

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic techniques provide unambiguous identification and structural information about a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The following is a predicted assignment in a solvent like D₂O:

-

δ ~0.9 ppm (d, 6H): Two diastereotopic methyl groups of the isobutyl side chain.

-

δ ~1.2-1.4 ppm (m, 2H): Methylene protons (C4-H₂).

-

δ ~1.7 ppm (m, 1H): Methine proton of the isobutyl group (C5-H).

-

δ ~2.4-2.6 ppm (m, 2H): Methylene protons adjacent to the carboxyl group (C2-H₂).

-

δ ~3.2-3.4 ppm (m, 1H): Methine proton at the chiral center (C3-H).

Expert Insight: The exact chemical shifts and coupling constants will be dependent on the solvent, concentration, and pH. In hydrochloride salts of amino acids, the α-proton (in this case, the β-proton at C3) typically shifts downfield upon protonation of the amino group[7].

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

δ ~22-23 ppm: Two methyl carbons of the isobutyl group.

-

δ ~25 ppm: Methine carbon of the isobutyl group.

-

δ ~40-45 ppm: Methylene carbons.

-

δ ~48-52 ppm: Methine carbon at the chiral center (C3).

-

δ ~175-180 ppm: Carboxyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

-

Expected [M+H]⁺: 146.1181 m/z (for the free amino acid).

-

Fragmentation: The fragmentation pattern of amino acids is well-characterized. Common fragmentation pathways include the loss of water (H₂O) and the carboxyl group (COOH)[8][9][10]. For L-beta-Homoleucine, a characteristic fragment would be the loss of the isobutyl side chain.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been deposited in public databases, insights can be drawn from the crystal structures of other amino acid hydrochlorides, such as glycine hydrochloride[11].

Expected Features:

-

The amino group will be protonated (NH₃⁺) and the carboxyl group will be neutral (COOH).

-

The chloride ion (Cl⁻) will be present as a counterion.

-

The crystal packing will be dominated by a network of hydrogen bonds involving the ammonium group, the carboxyl group, and the chloride ion[11]. These interactions are crucial for the stability of the crystal lattice.

Synthesis and Purification

The synthesis of this compound typically involves stereoselective methods to ensure the desired (S)-configuration at the C3 position. Several synthetic routes have been reported for the parent compound, (S)-3-amino-5-methylhexanoic acid, which can then be converted to the hydrochloride salt.

A common strategy involves the asymmetric Michael addition of a nucleophile to a chiral α,β-unsaturated precursor. For instance, the condensation of isovaleraldehyde with an alkyl cyanoacetate, followed by a series of transformations including a stereoselective reduction and hydrolysis, can yield the desired product[12].

Figure 2: A generalized synthetic workflow for this compound.

Purification is typically achieved by recrystallization from a suitable solvent system, such as an alcohol-water mixture. The purity of the final product should be assessed by techniques like HPLC and NMR.

Analytical Methodologies: A Practical Approach

The accurate characterization of this compound is essential for its use in research and development. This section outlines key analytical protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of amino acids and their derivatives. A reversed-phase HPLC method is generally suitable.

5.1.1. Experimental Protocol

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition.

Causality Behind Experimental Choices:

-

Reversed-Phase Column: The isobutyl side chain provides sufficient hydrophobicity for retention on a C18 column.

-

TFA as an Ion-Pairing Agent: TFA improves peak shape by pairing with the protonated amine, reducing tailing.

-

UV Detection at 210 nm: The carboxyl group absorbs at this wavelength, allowing for sensitive detection[4].

Figure 3: Workflow for HPLC purity analysis.

Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical. This can be achieved by HPLC using a chiral stationary phase or by derivatization with a chiral reagent followed by separation on a standard reversed-phase column.

Quantitative Analysis by NMR (qNMR)

Quantitative NMR (qNMR) can be used to determine the absolute purity of this compound by integrating the signal of a specific proton against a certified internal standard of known concentration.

Handling, Storage, and Safety

-

Handling: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.

-

Safety: While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful if swallowed or in contact with skin or eyes. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a valuable and versatile building block in modern chemical and biological research. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application. The methodologies and insights provided herein are intended to equip researchers with the knowledge necessary to confidently handle, characterize, and utilize this important compound in their endeavors. As with any chemical, experimental verification of its properties is always recommended.

References

- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 2. (S)-3-Amino-5-methyl-hexanoic acid (22818-43-5) for sale [vulcanchem.com]

- 3. This compound | 96386-92-4 [m.chemicalbook.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery, Natural Occurrence, and Synthesis of β-Homoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Homoleucine in Modern Drug Discovery

In the landscape of non-proteinogenic amino acids, β-amino acids represent a class of molecules with profound implications for medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the positioning of the amino group on the β-carbon imparts unique conformational properties and, critically, enhanced stability against enzymatic degradation. β-Homoleucine, or 3-amino-5-methylhexanoic acid, is a non-proteinogenic β-amino acid analogue of the proteinogenic α-amino acid L-leucine.[1] Its structure offers a valuable scaffold for the design of peptidomimetics and other bioactive molecules with improved pharmacokinetic profiles. This guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and chemical synthesis of β-homoleucine, offering insights for researchers engaged in the exploration of novel therapeutics.

While direct, widespread evidence for the natural occurrence of β-homoleucine remains somewhat elusive in the current body of scientific literature, the existence of its isomers and other β-amino acids in a variety of organisms provides a strong basis for its probable, yet under-documented, presence in nature. This guide will delve into the known occurrences of related compounds to build a comprehensive picture of the natural landscape of β-amino acids.

Discovery and Natural Occurrence: A Tale of Isomers and Analogues

The formal discovery and isolation of β-homoleucine from a natural source are not prominently documented in readily available scientific literature. However, the natural world is replete with examples of other β-amino acids, suggesting that the biosynthetic machinery for their production is a feature of various organisms.

A significant breakthrough in understanding the natural occurrence of β-amino acid analogues of branched-chain amino acids came with the discovery of β-leucine (3-amino-4-methylpentanoic acid), a positional isomer of β-homoleucine. β-Leucine is naturally produced in humans through the metabolism of L-leucine, a reaction catalyzed by the enzyme leucine 2,3-aminomutase .[2][3] This discovery provides a crucial precedent for the natural synthesis of β-homologues of proteinogenic amino acids.

Furthermore, a variety of other β-amino acids have been isolated from diverse natural sources, as summarized in the table below:

| β-Amino Acid | Natural Source(s) | Significance |

| β-Leucine | Human metabolism, Clostridium sporogenes | Isomer of β-homoleucine, product of L-leucine metabolism.[2][4] |

| β-Aminoglutaric acid | Alteromonas luteoviolacea (marine bacterium) | Demonstrates the presence of β-amino acids in marine microorganisms.[5] |

| (2S, 3S)-2-Amino-3-methylhexanoic acid | Magnaporthe oryzae, Alternaria spp. (fungi) | An α-amino acid isomer of β-homoleucine, indicating fungal biosynthetic capabilities for related structures.[6] |

| Various β-amino acids | Components of non-ribosomal peptides from Actinomycetes and other bacteria | Incorporated into complex natural products with diverse biological activities.[1][4] |

The presence of these related compounds strongly suggests that the biosynthetic pathways for producing β-amino acids are distributed across different domains of life. The incorporation of β-amino acids into non-ribosomal peptides by microorganisms like Actinomycetes is a particularly rich area of natural product discovery.[1]

Biosynthesis of β-Homoleucine: A Putative Pathway

While the specific biosynthetic pathway for β-homoleucine has not been definitively elucidated, a plausible route can be proposed based on the known biosynthesis of its isomer, β-leucine. The key enzymatic step is likely the conversion of a homologated leucine precursor by an aminomutase.

The biosynthesis of β-leucine from L-leucine is catalyzed by leucine 2,3-aminomutase, a vitamin B12-dependent enzyme.[4][7] This enzyme facilitates the migration of the amino group from the α-carbon to the β-carbon. By analogy, the biosynthesis of β-homoleucine could proceed via a similar mechanism, acting on a homologated leucine precursor.

The proposed biosynthetic pathway for β-homoleucine likely begins with the α-amino acid, L-leucine. The initial step would involve a one-carbon homologation of the leucine backbone, a process that is known to occur in the biosynthesis of other homologated amino acids.[8] This homologated intermediate would then be the substrate for a putative homoleucine 2,3-aminomutase , which would catalyze the key amino group migration to yield β-homoleucine.

Caption: Putative biosynthetic pathway of β-homoleucine from L-leucine.

Stereoselective Chemical Synthesis of (S)-β-Homoleucine

The Arndt-Eistert homologation is a robust and widely used method for the one-carbon extension of carboxylic acids, and it is particularly well-suited for the synthesis of β-amino acids from their α-amino acid precursors.[9][10][11] This method allows for the retention of stereochemistry at the α-carbon, making it ideal for the synthesis of enantiomerically pure β-homoleucine from L-leucine.

Experimental Protocol: Arndt-Eistert Homologation of L-Leucine

This protocol outlines the synthesis of (S)-3-amino-5-methylhexanoic acid (L-β-homoleucine) from N-protected L-leucine.

Step 1: N-Protection of L-Leucine

-

Dissolve L-leucine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and amino groups.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the N-Boc-L-leucine into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected L-leucine.

Step 2: Formation of the Acid Chloride

-

Dissolve the N-Boc-L-leucine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add oxalyl chloride or thionyl chloride dropwise to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude N-Boc-L-leucyl chloride. This is typically used in the next step without further purification.

Step 3: Formation of the Diazoketone

-

Prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve the crude N-Boc-L-leucyl chloride in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add the ethereal solution of diazomethane to the acid chloride solution until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

The resulting solution of the diazoketone is typically used directly in the next step.

Step 4: Wolff Rearrangement and Hydrolysis

-

To the solution of the diazoketone, add a suspension of silver oxide (Ag₂O) or other suitable silver salt catalyst in water.

-